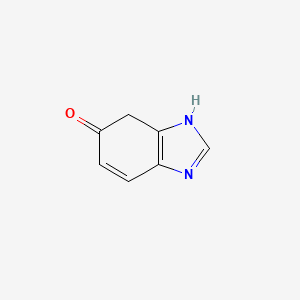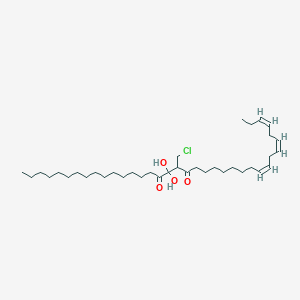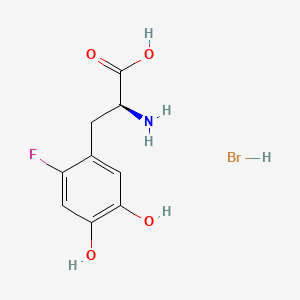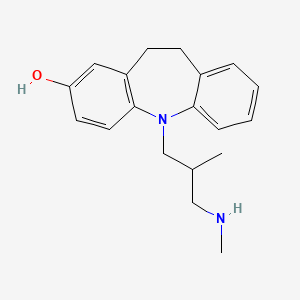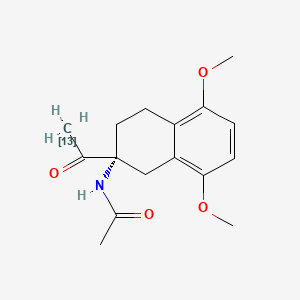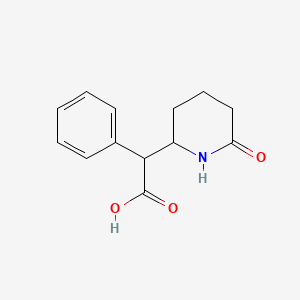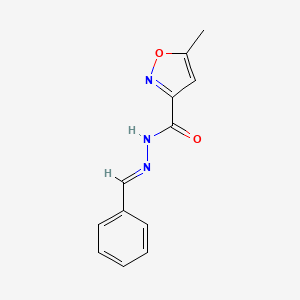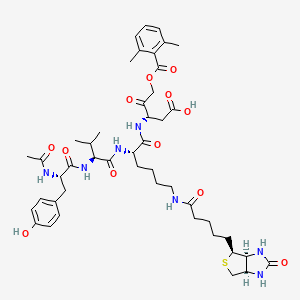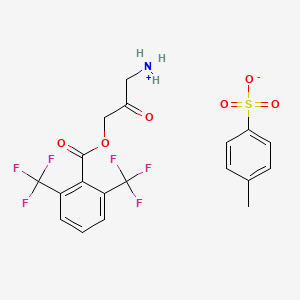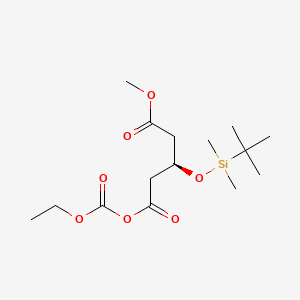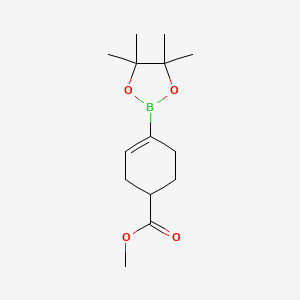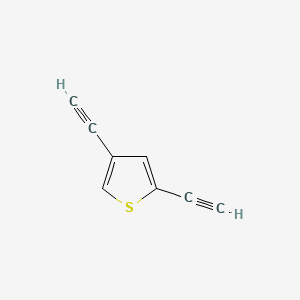
alpha-D-erythro-Hex-2-enopyranoside,ethyl2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) is a complex organic compound that belongs to the class of hexopyranosides. These compounds are characterized by a six-membered ring structure containing oxygen. This particular compound is notable for its unique structural features, including the presence of an isopropylidene group and the absence of two hydroxyl groups at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler sugar derivatives. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as isopropylidene to selectively protect hydroxyl groups.
Deoxygenation: Removal of hydroxyl groups at specific positions using reagents like tributyltin hydride.
Glycosylation: Formation of the glycosidic bond using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of double bonds or carbonyl groups using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the anomeric carbon or other reactive sites.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various biochemical pathways through its structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-glucopyranoside: Similar structure but with different functional groups.
Beta-D-galactopyranoside: Another hexopyranoside with distinct stereochemistry.
Methyl alpha-D-mannopyranoside: Differing in the type of glycosidic linkage and protecting groups.
Uniqueness
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) is unique due to its specific deoxygenation pattern and the presence of an isopropylidene protecting group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
155337-42-1 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.261 |
Nom IUPAC |
(4aR,6S,8aS)-6-ethoxy-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C11H18O4/c1-4-12-10-6-5-8-9(14-10)7-13-11(2,3)15-8/h5-6,8-10H,4,7H2,1-3H3/t8-,9+,10-/m0/s1 |
Clé InChI |
VGOMZOVIJOIRCU-AEJSXWLSSA-N |
SMILES |
CCOC1C=CC2C(O1)COC(O2)(C)C |
Synonymes |
alpha-D-erythro-Hex-2-enopyranoside,ethyl2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


